1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
This compound features a quinoline core substituted with a cyano group at position 3 and a piperidine-4-carboxamide moiety. The amide nitrogen is further functionalized with a 3-methoxybenzyl group.
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-30-20-6-4-5-17(13-20)15-27-24(29)18-9-11-28(12-10-18)23-19(14-25)16-26-22-8-3-2-7-21(22)23/h2-8,13,16,18H,9-12,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALGNVYOBQESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine carboxamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide exhibit significant anticancer properties. They target various signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that quinoline derivatives can inhibit the activity of certain kinases implicated in cancer progression, leading to reduced cell viability in cancer cell lines.
Case Study:
A study published in Cancer Research explored the effects of quinoline-based compounds on multiple myeloma cells. The results showed a marked decrease in cell proliferation and increased apoptosis, suggesting that these compounds could serve as potential therapeutic agents for hematological malignancies .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.
Research Findings:
In vitro studies have shown that similar compounds can protect neuronal cells from oxidative damage induced by neurotoxic agents. This suggests their potential use in developing treatments for neurodegenerative disorders .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The development process focuses on optimizing the pharmacokinetic properties to improve bioavailability and reduce toxicity.
Mechanism of Action
The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Aryloxazole-Based Piperidine Carboxamides
and describe compounds with aryloxazole cores and piperidine-4-carboxamide backbones. Key examples include:
- Compound 1 () : Features a 2-chloro-6-methylphenyl oxazole group and a 4-isopropylpiperidine side chain (MW: 529.14).
- Compound 7p (): Contains a dipropylaminoethyl group (MW: ~550) with lower synthetic yield (29%) compared to the target compound’s analogs.
Key Differences :
- The 3-methoxybenzyl group offers moderate lipophilicity (clogP ~3.5 estimated), whereas dipropylaminoethyl groups in 7p increase basicity and solubility in acidic environments .
Piperidine Carboxamides with Varied Acyl Groups
highlights inhibitors with distinct acyl modifications:
- Inhibitor 1 : Naphthalene-2-carbonyl group (higher lipophilicity).
- Inhibitor 2 : 3-Methoxybenzoyl group (similar to the target’s 3-methoxybenzyl but as an acyl substituent).
Key Differences :
- The quinoline system in the target compound may confer better metabolic stability compared to naphthalene due to reduced oxidative metabolism .
- The 3-methoxybenzyl group could enhance selectivity for targets requiring methoxy-mediated hydrogen bonding, unlike the 3-chlorophenyl group in Inhibitors 1–4 .
Quinoline Derivatives with Modified Substituents
and describe quinoline-based analogs:
- L483-0708 (): 6-Ethoxyquinoline with a phenyl amide (MW: 433.47).
- L483-0214 (): 7-Methoxyquinoline with 3-methoxybenzyl (MW: 430.51).
| Parameter | Target Compound | L483-0708 | L483-0214 |
|---|---|---|---|
| Quinoline Substituent | 3-Cyano | 6-Ethoxy | 7-Methoxy |
| Amide Group | 3-Methoxybenzyl | Phenyl | 3-Methoxybenzyl |
| Molecular Weight | 430.51 | 433.47 | 430.51 |
Key Differences :
- The 3-cyano group in the target compound may act as a hydrogen-bond acceptor, unlike electron-donating ethoxy/methoxy groups in L483-0708 and L483-0214 .
Antiviral Candidates with Piperidine Scaffolds
reports SARS-CoV-2 inhibitors with naphthalene and fluorobenzyl groups:
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
| Parameter | Target Compound | SARS-CoV-2 Inhibitor |
|---|---|---|
| Aromatic Group | Quinoline | Naphthalene |
| Amide Substituent | 3-Methoxybenzyl | 4-Fluorobenzyl |
| Stereochemistry | Not specified | R-configuration |
Key Differences :
- Fluorine in 4-fluorobenzyl enhances electronegativity, whereas methoxy in the target compound may improve solubility .
Biological Activity
1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, a cyanoquinoline moiety, and a methoxyphenyl substituent. These structural components are significant as they contribute to the compound's interaction with biological targets.
- Chemical Formula : CHNO
- Molecular Weight : 296.38 g/mol
The biological activity of this compound is primarily linked to its role as a KRAS inhibitor. KRAS is an essential protein in cell signaling pathways that regulate cell growth and division. Mutations in the KRAS gene are commonly associated with various cancers, making it a critical target for therapeutic intervention.
Inhibition of KRAS
Research has shown that compounds similar to this compound exhibit potent inhibitory effects on KRAS. This inhibition can disrupt the signaling pathways that lead to uncontrolled cell proliferation, making it a promising candidate for cancer therapy .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion, which are crucial for metastasis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 3.8 | Inhibits migration |
| HCT116 (Colon Cancer) | 4.5 | Reduces invasion |
Enzyme Inhibition
Additionally, the compound has been evaluated for its inhibitory effects on various enzymes relevant to cancer progression and metabolism.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 | Strong inhibitor |
| Urease | 0.63 | Highly active |
These results indicate that the compound not only affects cancer cell viability but also modulates enzymatic activities that could influence tumor microenvironments.
Case Studies and Research Findings
- Case Study on KRAS Mutant Cancers : A study involving patients with KRAS mutant tumors showed promising results when treated with compounds structurally related to the target compound. The treatment led to significant tumor shrinkage in several cases, highlighting the potential application in personalized medicine .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. The study emphasized the need for further investigation into dosage optimization and long-term effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
